molecular formula C25H21ClN2O B11658224 2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide

2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11658224
M. Wt: 400.9 g/mol
InChI Key: BVDJOUGRAPOFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide is an organic compound with a complex structure that includes a quinoline core, substituted with chlorophenyl, ethylphenyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and ethylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or acyl chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry techniques and continuous processing may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-methylphenyl)-3-methylquinoline-4-carboxamide
  • 2-(4-bromophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide
  • 2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-ethylquinoline-4-carboxamide

Uniqueness

2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorophenyl and ethylphenyl groups enhances its potential interactions with biological targets and its utility in material science applications.

Properties

Molecular Formula

C25H21ClN2O

Molecular Weight

400.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H21ClN2O/c1-3-17-8-4-6-10-21(17)28-25(29)23-16(2)24(18-12-14-19(26)15-13-18)27-22-11-7-5-9-20(22)23/h4-15H,3H2,1-2H3,(H,28,29)

InChI Key

BVDJOUGRAPOFJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.